

WAY-100635 Maleate: A Comprehensive Technical Guide to Synthesis and Characterization

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Compound of Interest		
Compound Name:	WAY-100635 maleate	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of **WAY-100635 maleate**, a potent and selective 5-HT1A receptor antagonist and dopamine D4 receptor agonist.[1][2][3][4] This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed methodologies, data presentation, and visualization of key processes.

Chemical and Physical Properties

WAY-100635 maleate, with the chemical name N-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-N-2-pyridinylcyclohexanecarboxamide maleate, is a well-characterized research chemical.[1] Its key properties are summarized in the table below.



Property	Value	Reference
Molecular Formula	C25H34N4O2 · C4H4O4	[1][5]
Molecular Weight	538.64 g/mol	[1][5]
CAS Number	1092679-51-0	[1][5]
Appearance	Off-white solid	[6]
Purity (by HPLC)	≥97%	[6]
Solubility	Soluble in water to 50 mM	[6][7]
Storage	Desiccate at room temperature or 2-8°C	[5][6]

Synthesis of WAY-100635 Maleate

The synthesis of WAY-100635 has been reported in the scientific literature, with key contributions from Mensonides-Harsema et al. (2000) and Zhuang et al. (1994).[1][5] While specific, step-by-step protocols for the maleate salt formation are proprietary to various suppliers, a general synthetic approach can be outlined based on published methods for the free base and related analogs.

General Synthetic Scheme

The synthesis of WAY-100635 typically involves a multi-step process. A common strategy is the acylation of a key amine intermediate with cyclohexanecarbonyl chloride. The amine intermediate itself is prepared by reacting 1-(2-methoxyphenyl)piperazine with a suitable N-(2-pyridyl)ethylamine derivative. The final step involves the formation of the maleate salt by treating the free base with maleic acid.

Experimental Protocol (Representative)

The following is a representative, generalized protocol for the synthesis of WAY-100635 free base, which would then be converted to the maleate salt. Note: This is a generalized procedure and should be optimized for specific laboratory conditions.

Step 1: Synthesis of N-(2-aminoethyl)-N-(2-pyridyl)amine



- A solution of 2-aminopyridine and a suitable protected 2-bromoethylamine derivative are reacted in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetonitrile).
- The reaction mixture is heated under reflux for several hours and monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- After completion, the reaction is worked up by extraction and purified by column chromatography to yield the protected intermediate.
- The protecting group is then removed under appropriate conditions to yield N-(2-aminoethyl)-N-(2-pyridyl)amine.

Step 2: Synthesis of 1-(2-methoxyphenyl)-4-(2-(N-(2-pyridyl)amino)ethyl)piperazine

- N-(2-aminoethyl)-N-(2-pyridyl)amine is reacted with 1-(2-methoxyphenyl)piperazine via reductive amination or nucleophilic substitution.
- The reaction progress is monitored by TLC or LC-MS.
- The product is isolated and purified by column chromatography.

Step 3: Synthesis of WAY-100635 (free base)

- To a solution of 1-(2-methoxyphenyl)-4-(2-(N-(2-pyridyl)amino)ethyl)piperazine in a suitable solvent (e.g., dichloromethane) and a base (e.g., triethylamine), cyclohexanecarbonyl chloride is added dropwise at 0°C.
- The reaction is stirred at room temperature until completion, as monitored by TLC or LC-MS.
- The reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
- The crude product is purified by flash column chromatography to yield WAY-100635 free base.

Step 4: Formation of WAY-100635 Maleate



- WAY-100635 free base is dissolved in a suitable solvent (e.g., ethanol or isopropanol).
- A solution of maleic acid (1 equivalent) in the same solvent is added dropwise with stirring.
- The resulting precipitate is collected by filtration, washed with a cold solvent, and dried under vacuum to yield WAY-100635 maleate.

Characterization of WAY-100635 Maleate

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized **WAY-100635 maleate**. The following are the key analytical techniques employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the final compound.

- Method: A reversed-phase C18 column is typically used with a mobile phase gradient of acetonitrile and water containing a small amount of trifluoroacetic acid.
- Detection: UV detection at a wavelength of 254 nm.
- Expected Result: A single major peak corresponding to WAY-100635 maleate, with a purity of ≥97%.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to elucidate the chemical structure of the molecule.

- ¹H NMR: The proton NMR spectrum will show characteristic peaks for the aromatic protons of the methoxyphenyl and pyridinyl rings, the methylene protons of the piperazine and ethyl bridge, and the aliphatic protons of the cyclohexyl ring.
- ¹³C NMR: The carbon NMR spectrum will show distinct signals for all the carbon atoms in the molecule, confirming the carbon skeleton.

Table of Representative NMR Data (in CDCl₃, shifts in ppm):



Assignment	¹H NMR (δ, ppm)	¹³ C NMR (δ, ppm)
Aromatic-H	6.8 - 8.2 (m)	110 - 160
OCH₃	3.8 (s)	55.5
Piperazine-H	2.6 - 3.2 (m)	45 - 55
Ethyl-H	2.8 - 3.8 (m)	35 - 50
Cyclohexyl-H	1.2 - 2.5 (m)	25 - 45
C=O	-	~175
Maleate (=CH)	6.2 (s)	~130
Maleate (COOH)	-	~168

Note: This is representative data and actual shifts may vary. Experimental data should be obtained for confirmation.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound.

- Method: Electrospray ionization (ESI) is a common technique.
- Expected Result: A peak corresponding to the molecular ion of the free base [M+H]⁺ at m/z 423.57.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

- Method: The sample is typically analyzed as a KBr pellet.
- Expected Result: Characteristic absorption bands for the C=O stretch of the amide, C-N stretching, C-O stretching of the ether, and aromatic C-H stretching.

Table of Representative IR Data (cm⁻¹):



Functional Group	Wavenumber (cm⁻¹)
N-H Stretch	3300 - 3500
C-H Stretch (aromatic)	3000 - 3100
C-H Stretch (aliphatic)	2850 - 2950
C=O Stretch (amide)	1630 - 1680
C=C Stretch (aromatic)	1450 - 1600
C-N Stretch	1000 - 1350
C-O Stretch (ether)	1000 - 1300

Note: This is representative data and actual peak positions may vary.

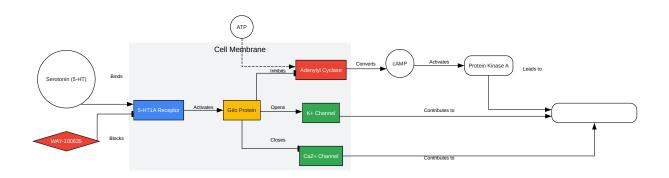
Biological Activity and Signaling Pathway

WAY-100635 is a potent and selective antagonist of the 5-HT1A receptor with a pIC50 of 8.87. [8] It also acts as a full agonist at the D4 receptor.[4] Its high affinity and selectivity for the 5-HT1A receptor make it a valuable tool for studying the serotonergic system.

5-HT1A Receptor Signaling Pathway

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that is negatively coupled to adenylyl cyclase.[1][5] Antagonism of this receptor by WAY-100635 blocks the downstream signaling cascade initiated by serotonin (5-HT).





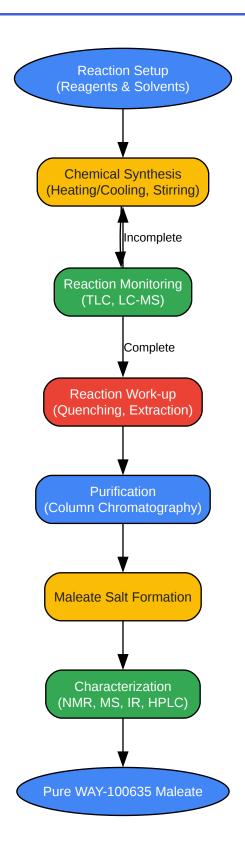
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5-HT1A Receptor Signaling Pathway

Experimental Workflow

The synthesis and characterization of **WAY-100635 maleate** follow a standard workflow for organic synthesis.





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Synthesis and Characterization Workflow



Conclusion

This technical guide provides a comprehensive overview of the synthesis and characterization of **WAY-100635 maleate**. The provided protocols and data serve as a valuable resource for researchers working with this important pharmacological tool. Adherence to detailed experimental procedures and thorough analytical characterization are crucial for obtaining high-quality, reliable results in research and development.

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